molecular formula C7H5F3INO B1446283 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine CAS No. 1805027-39-7

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine

Cat. No. B1446283
M. Wt: 303.02 g/mol
InChI Key: HSDQDOOXBBYXQN-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine (2IM4TP) is an important molecule in the field of synthetic organic chemistry. It is a heterocyclic compound containing two nitrogen atoms, one iodine atom, and one trifluoromethyl group. 2IM4TP has a wide range of applications in medicinal chemistry, materials science, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds with potential therapeutic applications.

Scientific Research Applications

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine has a wide range of applications in medicinal chemistry, materials science, and biochemistry. It is used as a building block for the synthesis of a variety of compounds with potential therapeutic applications. For instance, it can be used to synthesize compounds with anti-inflammatory, analgesic, and antimalarial activities. In addition, it has been used to synthesize compounds with potential applications in cancer therapy, such as inhibitors of the epidermal growth factor receptor (EGFR). Furthermore, it has been used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that its trifluoromethyl group may interact with the active sites of enzymes, thereby inhibiting their activity. In addition, the iodine atom may act as a Lewis acid, promoting the formation of reactive intermediates.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine have not yet been fully elucidated. However, it is believed that its trifluoromethyl group may interact with the active sites of enzymes, thereby inhibiting their activity. In addition, the iodine atom may act as a Lewis acid, promoting the formation of reactive intermediates. This may lead to the inhibition of a variety of biochemical pathways, such as the inhibition of protein synthesis, the inhibition of enzymes involved in the metabolism of drugs, and the inhibition of the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is an important molecule in the field of synthetic organic chemistry. It has a wide range of applications in medicinal chemistry, materials science, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds with potential therapeutic applications. However, it also has some limitations in laboratory experiments. For instance, it is a highly reactive compound, and its trifluoromethyl group can react with other molecules to form unstable intermediates. In addition, it is difficult to purify due to its high reactivity.

Future Directions

The potential applications of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine are vast, and there are many potential future directions. One potential direction is the development of new compounds with potential therapeutic applications. For instance, 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine could be used to synthesize compounds with anti-inflammatory, analgesic, and antimalarial activities. In addition, it could be used to synthesize compounds with potential applications in cancer therapy, such as inhibitors of the epidermal growth factor receptor (EGFR). Furthermore, it could be used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Finally, it could be used to synthesize compounds with potential applications in the treatment of other diseases, such as diabetes, cardiovascular disease, and obesity.

properties

IUPAC Name

2-iodo-6-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDQDOOXBBYXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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